![molecular formula C20H18N2O2 B271312 N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)
N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide, also known as ML277, is a small molecule compound that has been identified as a potent and selective activator of the KCNQ1 potassium channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and diabetes.
Mécanisme D'action
N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide activates KCNQ1 channels by binding to a specific site on the channel protein. This binding causes a conformational change in the channel, leading to an increase in potassium ion flow across the cell membrane. This increase in potassium ion flow leads to hyperpolarization of the cell membrane and a reduction in cell excitability.
Biochemical and Physiological Effects
The activation of KCNQ1 channels by this compound has several biochemical and physiological effects. In cardiac cells, this compound leads to a reduction in the duration of the action potential and an increase in the refractory period, which helps to prevent arrhythmias. In brain cells, this compound leads to a reduction in neuronal excitability and a decrease in the likelihood of seizures. In pancreatic beta cells, this compound leads to an increase in insulin secretion, which helps to regulate blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide has several advantages for lab experiments. It is a highly selective activator of KCNQ1 channels, which makes it a useful tool for studying the role of these channels in various diseases. It is also a small molecule compound, which makes it easy to administer to cells or animals. However, this compound has some limitations. It is not a perfect activator of KCNQ1 channels and may have off-target effects on other ion channels. It also has a relatively short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide. One area of interest is the development of more potent and selective activators of KCNQ1 channels. Another area of interest is the investigation of this compound's potential therapeutic applications in other diseases, such as hypertension and cancer. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on other ion channels and cellular processes.
Méthodes De Synthèse
The synthesis of N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide involves a multi-step process that includes the reaction of 3,4-dimethylphenol with 4-bromophenyl isocyanate to form 4-(3,4-dimethylphenoxy)phenyl isocyanate. This intermediate is then reacted with isonicotinic acid to form this compound. The purity of the final product is confirmed using various analytical techniques, including NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in cardiac arrhythmias. KCNQ1 potassium channels play a critical role in regulating the electrical activity of the heart, and mutations in these channels can lead to arrhythmias. This compound has been shown to activate KCNQ1 channels and restore normal heart rhythm in animal models of cardiac arrhythmias.
Another area of research is the potential use of this compound in the treatment of epilepsy. KCNQ channels are also present in the brain, and their dysfunction has been linked to the development of epilepsy. This compound has been shown to reduce seizures in animal models of epilepsy by activating KCNQ channels.
This compound has also been studied for its potential role in the treatment of diabetes. KCNQ channels are involved in the regulation of insulin secretion from pancreatic beta cells. This compound has been shown to increase insulin secretion in animal models of diabetes by activating KCNQ channels.
Propriétés
Formule moléculaire |
C20H18N2O2 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
N-[4-(3,4-dimethylphenoxy)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18N2O2/c1-14-3-6-19(13-15(14)2)24-18-7-4-17(5-8-18)22-20(23)16-9-11-21-12-10-16/h3-13H,1-2H3,(H,22,23) |
Clé InChI |
DGRQOADCHTYQIV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3)C |
SMILES canonique |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







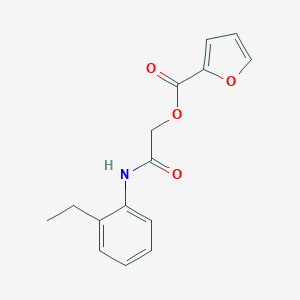

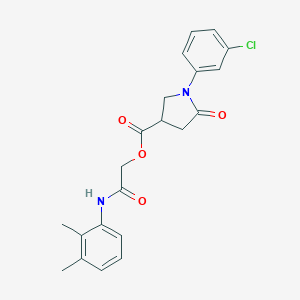
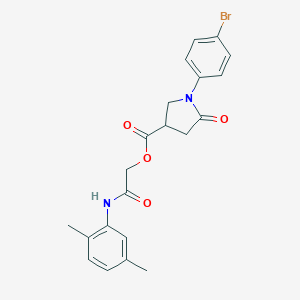
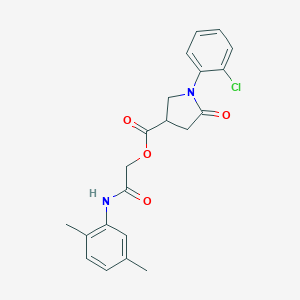
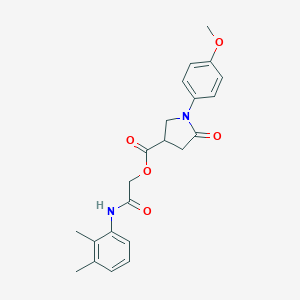
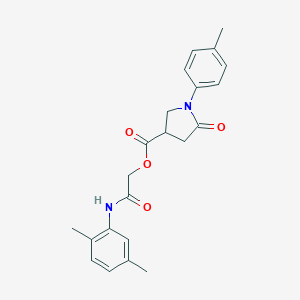
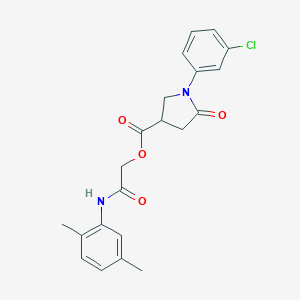
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)